2-[2-hydroxyethyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol
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Overview
Description
2-[2-hydroxyethyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol is an organic compound with a complex structure that includes a hydroxyethyl group, a methylsulfanylphenyl group, and an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-hydroxyethyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol typically involves the reaction of 4-methylsulfanylbenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-hydroxyethyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include cooling and controlled addition of reagents.
Substitution: Halides, amines; reaction conditions include the use of solvents like dichloromethane or acetonitrile and catalysts like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Substituted aminoethanol derivatives
Scientific Research Applications
2-[2-hydroxyethyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-hydroxyethyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl and amino groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-hydroxyethyl (methyl) amino] ethanol
- 2-(Methylsulfonyl)ethanol
Uniqueness
2-[2-hydroxyethyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol is unique due to the presence of the methylsulfanylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
2-[2-hydroxyethyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-16-12-4-2-11(3-5-12)10-13(6-8-14)7-9-15/h2-5,14-15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTPHFVATRLJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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